Cas no 6936-29-4 (1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-)

1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]- structure
6936-29-4 structure
Product Name:1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-
CAS No:6936-29-4
MF:C22H44N4O2
MW:396.610365867615
CID:503373
PubChem ID:249477
Update Time:2025-04-19

1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-
    • 1-[4-[2-hydroxy-3-(3-methyl-1-piperidyl)propyl]piperazin-1-yl]-3-(3-me thyl-1-piperidyl)propan-2-ol
    • 1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol
    • 3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol)
    • 3,3'-Piperazine-1,4-diylbis[1-(3-methylpiperidin-1-yl)propan-2-ol]
    • AC1L6OK0
    • AC1Q77H4
    • AR-1E8832
    • CTK5C9494
    • NCIOpen2_008446
    • NSC67861
    • NSC 67861
    • 1-(3-methylpiperidin-1-yl)-3-[4-[3-(3-methylpiperidin-1-yl)-2-oxidanyl-propyl]piperazin-1-yl]propan-2-ol
    • DTXSID50989119
    • 1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl] piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol
    • A840068
    • 6936-29-4
    • 1,1'-(Piperazine-1,4-diyl)bis[3-(3-methylpiperidin-1-yl)propan-2-ol]
    • 1-[4-[2-hydroxy-3-(3-methyl-1-piperidinyl)propyl]-1-piperazinyl]-3-(3-methyl-1-piperidinyl)-2-propanol
    • 1-[4-[2-HYDROXY-3-(3-METHYL-1-PIPERIDYL)PROPYL]PIPERAZIN-1-YL]-3-(3-METHYL-1-PIPERIDYL)PROPAN-2-OL
    • NSC-67861
    • Inchi: 1S/C22H44N4O2/c1-19-5-3-7-25(13-19)17-21(27)15-23-9-11-24(12-10-23)16-22(28)18-26-8-4-6-20(2)14-26/h19-22,27-28H,3-18H2,1-2H3
    • InChI Key: ALWBJNQJXWWQBC-UHFFFAOYSA-N
    • SMILES: OC(CN1CCN(CC(CN2CCCC(C)C2)O)CC1)CN1CCCC(C)C1

Computed Properties

  • Exact Mass: 396.34672
  • Monoisotopic Mass: 396.346
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.044
  • Boiling Point: 515°C at 760 mmHg
  • Flash Point: 233.2°C
  • Refractive Index: 1.518
  • PSA: 53.42
  • LogP: 0.54120
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.